1-(3,5-Difluorophenethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenethyl group. The presence of fluorine atoms in the phenethyl group can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Difluorophenethyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .
Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this method is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Analyse Chemischer Reaktionen
1-(3,5-Difluorophenethyl)piperazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sulfonium salts, bases like DBU, and reducing agents. For example, the reaction with diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines .
The compound can also undergo oxidation reactions, where it reacts with oxidizing agents to form different products. Reduction reactions can be carried out using reducing agents to yield various reduced forms of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenethyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and bioactive compounds .
In biology and medicine, piperazine derivatives, including this compound, are studied for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties, such as the presence of fluorine atoms, make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenethyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as receptor modulators, enzyme inhibitors, and ion channel blockers . The presence of fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity.
The compound’s effects are mediated through its interaction with various receptors and enzymes in the body. For example, piperazine derivatives can act as GABA receptor agonists, leading to the modulation of neurotransmitter activity . This interaction can result in various physiological effects, such as sedation, muscle relaxation, and anticonvulsant activity.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluorophenethyl)piperazine can be compared with other similar compounds, such as 1-(2,3-dichlorophenyl)piperazine and 1-(3,5-difluorobenzyl)piperazine . These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ring.
The presence of different substituents, such as fluorine or chlorine atoms, can significantly influence the compound’s chemical properties and biological activities.
Similar compounds include:
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(3,5-Difluorobenzyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
These compounds are studied for their potential therapeutic effects and are used as building blocks in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C12H16F2N2 |
---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-[2-(3,5-difluorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H16F2N2/c13-11-7-10(8-12(14)9-11)1-4-16-5-2-15-3-6-16/h7-9,15H,1-6H2 |
InChI-Schlüssel |
RJQBZDGOYWJECX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.